{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone
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Overview
Description
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone is a complex organic compound that features a carbazole moiety, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone typically involves multiple steps. One common route starts with the preparation of the carbazole derivative, followed by the introduction of the piperazine ring and finally the attachment of the fluorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-bromophenyl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone lies in its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved material performance compared to its analogs.
Properties
Molecular Formula |
C26H26FN3O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20/h3-11,16-17H,2,12-15,18H2,1H3 |
InChI Key |
BTPNUKYNSXPLND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51 |
Origin of Product |
United States |
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